molecular formula C12H10F2N2OS B12240422 N-[(2,6-difluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

N-[(2,6-difluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B12240422
M. Wt: 268.28 g/mol
InChI Key: FFCBDDIWQGRMNQ-UHFFFAOYSA-N
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Description

N-[(2,6-difluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-difluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves the reaction of 2,6-difluorobenzyl chloride with 4-methyl-1,3-thiazole-5-carboxamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-difluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various nucleophiles.

Scientific Research Applications

N-[(2,6-difluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Agriculture: The compound is studied for its herbicidal properties and its ability to inhibit specific enzymes in plants.

    Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[(2,6-difluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit acetolactate synthase in plants, leading to its herbicidal activity. The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    Flumetsulam: A sulfonamide herbicide with a similar structure, used for broadleaf weed control.

    Sulfathiazole: An antimicrobial agent with a thiazole ring, used in the treatment of bacterial infections.

    Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV/AIDS.

Uniqueness

N-[(2,6-difluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both fluorine atoms and a thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10F2N2OS

Molecular Weight

268.28 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C12H10F2N2OS/c1-7-11(18-6-16-7)12(17)15-5-8-9(13)3-2-4-10(8)14/h2-4,6H,5H2,1H3,(H,15,17)

InChI Key

FFCBDDIWQGRMNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC2=C(C=CC=C2F)F

Origin of Product

United States

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